Cas no 1506357-21-6 (4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
- 1H-Pyrazole, 4-bromo-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-
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- Inchi: 1S/C9H13BrN2O/c1-12-6-8(10)9(11-12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3
- InChI Key: LRDFXHBDJDCXPM-UHFFFAOYSA-N
- SMILES: N1(C)C=C(Br)C(C2CCOCC2)=N1
Experimental Properties
- Density: 1.59±0.1 g/cm3(Predicted)
- Boiling Point: 320.1±37.0 °C(Predicted)
- pka: 0.22±0.10(Predicted)
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole Pricemore >>
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| Enamine | EN300-1894470-0.05g |
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$470.0 | 2023-09-18 | |
| Enamine | EN300-1894470-0.25g |
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1506357-21-6 | 95% | 0.25g |
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| Enamine | EN300-1894470-0.5g |
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
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| Enamine | EN300-1894470-10.0g |
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
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$5837.0 | 2023-06-02 | |
| Enamine | EN300-1894470-1g |
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole |
1506357-21-6 | 95% | 1g |
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| Enamine | EN300-1894470-5g |
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1506357-21-6 | 95% | 5g |
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4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Research Brief on 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (CAS: 1506357-21-6): Recent Advances and Applications
The compound 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (CAS: 1506357-21-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The structural uniqueness of this pyrazole derivative, characterized by the presence of a bromo substituent and a tetrahydropyran (oxane) ring, makes it a promising scaffold for the design of novel bioactive molecules.
Recent studies have highlighted the role of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT and PI3K/AKT/mTOR signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which show potential for treating myeloproliferative neoplasms. The bromo substituent at the 4-position facilitates further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance target specificity and potency.
In addition to its role in kinase inhibitor development, this compound has been investigated for its antimicrobial properties. A recent preprint on BioRxiv reported that derivatives of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole exhibit moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The tetrahydropyran moiety is believed to contribute to improved membrane permeability, a critical factor in overcoming bacterial resistance mechanisms. Further optimization of these derivatives is underway to improve their pharmacokinetic profiles.
The synthetic routes to 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole have also seen advancements. A 2024 publication in Organic Letters described a novel one-pot synthesis method using a copper-catalyzed cyclization reaction, which significantly improves yield (up to 85%) and reduces the number of purification steps compared to traditional methods. This innovation is expected to facilitate larger-scale production for preclinical and clinical studies. Computational studies, including molecular docking and density functional theory (DFT) calculations, have provided insights into the electronic and steric properties that influence its reactivity and binding affinity to biological targets.
Looking ahead, the potential applications of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole extend beyond oncology and infectious diseases. Preliminary data from a collaborative study between academic and industry researchers suggest its derivatives may modulate neurodegenerative pathways, offering a new avenue for Alzheimer's disease therapeutics. However, challenges such as metabolic stability and in vivo toxicity profiles remain to be addressed. Future research directions include structure-activity relationship (SAR) studies to refine selectivity and the development of prodrug strategies to enhance bioavailability.
In conclusion, 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (CAS: 1506357-21-6) represents a multifaceted tool in modern drug discovery. Its adaptability in synthetic chemistry and promising biological activities underscore its value as a scaffold for next-generation therapeutics. Continued interdisciplinary efforts will be essential to fully realize its potential in addressing unmet medical needs.
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